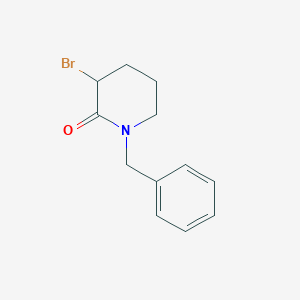

1-Benzyl-3-bromopiperidin-2-one

Description

Contextualization within Halogenated Piperidinone Chemistry and Lactam Systems

1-Benzyl-3-bromopiperidin-2-one is a prime example of a halogenated piperidinone, a class of compounds that are integral to synthetic organic chemistry. Piperidones are cyclic amides, also known as lactams, which are key structural motifs in numerous natural products and pharmaceutical agents. researchgate.net The piperidine (B6355638) ring is a common scaffold found in over seven thousand published papers in the last five years, highlighting its importance in medicinal chemistry. nih.gov

Lactams themselves are cyclic amides formed from molecules containing both carboxylic acid and amine groups. quimicaorganica.org They are classified based on the size of the ring, with 2-piperidinone (also known as δ-valerolactam) being a six-membered ring. wikipedia.orgwikipedia.org The introduction of a halogen, in this case, bromine, at the 3-position of the piperidinone ring significantly influences the molecule's reactivity. The electron-withdrawing nature of the bromine atom enhances the susceptibility of the adjacent carbon to nucleophilic attack. evitachem.com This feature makes halogenated piperidinones valuable intermediates for introducing further functionalization.

The chemistry of lactams is rich and diverse, with numerous methods for their synthesis, including the Beckmann rearrangement, Schmidt reaction, and cyclization of amino acids. wikipedia.org The presence of the benzyl (B1604629) group on the nitrogen atom of this compound provides steric bulk and influences the stereochemical outcome of reactions, while also offering a site for potential chemical modification.

Significance as a Chiral Building Block and Synthetic Intermediate

The presence of a chiral center at the 3-position of the piperidinone ring makes this compound a significant chiral building block in asymmetric synthesis. researchgate.net Chiral piperidine derivatives are of particular interest in medicinal chemistry for the development of drugs targeting the central nervous system. evitachem.com The ability to synthesize enantiomerically pure compounds is crucial, as different enantiomers of a drug can have vastly different pharmacological activities.

As a synthetic intermediate, this compound offers multiple points for chemical transformation. The bromine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. evitachem.com Furthermore, the lactam ring can be opened or modified, providing access to a variety of linear and cyclic structures. For instance, an enantioselective synthesis of (R)-1-benzylpiperidin-2-one has been developed using the enzyme pseudomonas lipase, highlighting the utility of this class of compounds in creating stereochemically defined molecules. biosynth.com This enzymatic approach can produce high yields of the desired enantiomer with minimal racemization. biosynth.com

Overview of the Research Landscape for this compound

The research landscape for this compound and related compounds is active and focused on its application in the synthesis of biologically active molecules. It is recognized as a key intermediate in the preparation of various pharmaceuticals. evitachem.comchemimpex.com For example, it is used in the synthesis of compounds with potential as analgesics and antidepressants. chemimpex.com

Recent studies have explored the synthesis of various derivatives, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which have shown promising anticancer activity. nih.govmdpi.com The versatility of the benzylpiperidine scaffold is further demonstrated by its use in developing dual-target inhibitors for enzymes like acetylcholinesterase and serotonin (B10506) transporter, which are relevant to Alzheimer's disease. mdpi.comnih.gov The development of efficient, one-pot synthetic routes to piperidine and pyrrolidine (B122466) derivatives from halogenated amides is also an area of active investigation, aiming for more sustainable and cost-effective chemical processes. nih.gov

Historical Context of Brominated Piperidinone Derivatives in Organic Synthesis

The use of brominated organic compounds as synthetic intermediates has a long history in organic chemistry. The reactivity of the carbon-bromine bond makes it a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. In the context of piperidinones, bromination provides a strategic handle for further molecular elaboration.

Historically, the synthesis of piperidine derivatives often involved multi-step processes. researchgate.net However, modern organic chemistry has seen the development of more efficient methods. For instance, the synthesis of N-benzyl-3-(hydroxymethyl)-piperidine can be achieved by refluxing it with hydrobromic acid. prepchem.com The development of methods for the synthesis of halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids with improved anticancer activity further illustrates the ongoing interest in halogenated piperidones. nih.gov These historical and ongoing efforts underscore the enduring importance of brominated piperidinone derivatives as key building blocks in the construction of complex and medicinally relevant molecules.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 77868-86-1 |

| Molecular Formula | C12H14BrNO |

| Molecular Weight | 268.15 g/mol |

| Boiling Point (Predicted) | 398.7±42.0 °C |

| Density (Predicted) | 1.436±0.06 g/cm3 |

| pKa (Predicted) | -2.21±0.40 |

Data sourced from ChemicalBook. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-bromopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASXCKSPMWTYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508740 | |

| Record name | 1-Benzyl-3-bromopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-86-1 | |

| Record name | 1-Benzyl-3-bromopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-bromopiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzyl 3 Bromopiperidin 2 One

Enantioselective Synthesis of 1-Benzyl-3-bromopiperidin-2-one

Achieving the enantioselective synthesis of this compound, where a specific three-dimensional arrangement of atoms is created, is a formidable challenge in organic synthesis. The primary goal is to control the stereochemistry at the C3 position, which bears the bromine atom, to yield a single enantiomer. This is typically accomplished through asymmetric catalysis or the use of chiral auxiliaries, which guide the stereochemical outcome of the bromination reaction.

Asymmetric bromination of piperidin-2-one scaffolds involves the introduction of a bromine atom at a specific position with high stereocontrol. While direct asymmetric bromination of an enolate derived from 1-benzylpiperidin-2-one (B1276267) is a plausible route, achieving high enantioselectivity can be challenging. Organocatalysis has emerged as a powerful tool for such transformations. Chiral Brønsted acids or bases can activate the substrate and the brominating agent within a chiral environment, thereby directing the approach of the electrophilic bromine to one face of the enolate. For instance, chiral amine-based catalysts can react with α,β-unsaturated systems to form chiral enamines, which can then be brominated with high stereoselectivity.

A well-established strategy for inducing asymmetry is the use of a chiral auxiliary. ucl.ac.uk This involves temporarily incorporating a chiral molecule into the piperidinone structure, which then directs the stereochemical course of subsequent reactions before being cleaved.

For the synthesis of a chiral 3-substituted piperidin-2-one, a chiral auxiliary can be attached to the nitrogen atom. A prominent example is the use of enantiopure α-phenylethylamine, as demonstrated by Davies, for asymmetric Michael additions. ucl.ac.uk A similar principle can be applied to the alkylation or bromination of piperidin-2-ones. For instance, D-phenylglycinol can serve as a chiral auxiliary. researchgate.net In a reported synthesis, D-phenylglycinol was condensed with δ-valerolactone to form a piperidin-2-one derivative with the chiral auxiliary attached to the nitrogen. researchgate.net The subsequent alkylation at the C3 position was directed by this auxiliary. researchgate.net Deprotection of the hydroxyl group on the auxiliary prior to alkylation with s-BuLi led to the formation of a single isomer. researchgate.net This approach offers a robust method for controlling the stereochemistry at the C3 position.

Another approach involves the conjugate reduction and asymmetric protonation of α,β-unsaturated carboximides mediated by a chiral auxiliary. nih.gov This method provides a pathway to optically active heterocycles and demonstrates the power of auxiliary-controlled protonation of an enolate intermediate to establish a chiral center. nih.gov

| Auxiliary Approach | Key Reagents | Outcome | Reference |

| D-phenylglycinol Auxiliary | δ-valerolactone, D-phenylglycinol, s-BuLi | High diastereoselectivity in alkylation | researchgate.net |

| Evans' Chiral Auxiliary | α,β-unsaturated carboximide, L-selectride | Enantioselective conjugate reduction and protonation | nih.gov |

Catalytic asymmetric methods represent a highly efficient and atom-economical approach to enantioselective synthesis. Chiral Brønsted and Lewis acids are particularly effective for activating substrates toward nucleophilic attack or, in this context, electrophilic bromination. sigmaaldrich.comnih.gov

Chiral Brønsted Acids: These catalysts, such as BINOL-derived phosphoric acids (BPAs), can protonate a carbonyl group, enhancing the acidity of the α-proton and facilitating the formation of a chiral enol or enolate upon deprotonation by a weak base. nih.govacs.org The resulting chiral ion pair can then react with an electrophilic brominating agent (e.g., NBS) within the catalyst's chiral pocket, ensuring a highly enantioselective transformation. Stronger Brønsted acids, like N-triflyl phosphoramides (NTPAs), can activate a wider range of substrates. nih.govacs.org Dipeptide-based multifunctional Brønsted base catalysts have also been developed for asymmetric [4+2] annulation reactions to create chiral piperidinone architectures with high enantioselectivity (up to >99% ee). anu.edu.au

Chiral Lewis Acids: Chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), can coordinate to the carbonyl oxygen of the piperidin-2-one. sigmaaldrich.com This coordination enhances the electrophilicity of the carbonyl carbon and can lock the substrate in a specific conformation. The subsequent deprotonation and reaction with a bromine source would proceed under the influence of the chiral ligand sphere of the metal, leading to a stereocontrolled bromination. These catalysts have proven effective in a variety of asymmetric transformations, including Diels-Alder reactions and nucleophilic additions. sigmaaldrich.com

| Catalyst Type | Example Catalyst | General Application | Reference |

| Chiral Brønsted Acid | BINOL-derived phosphoric acids (BPAs) | Asymmetric Mannich, Friedel-Crafts, and protonation reactions | nih.govacs.org |

| Chiral Brønsted Acid | Dipeptide-based organocatalysts | Asymmetric [4+2] annulation for chiral piperidinones | anu.edu.au |

| Chiral Lewis Acid | Chiral Oxazaborolidinium Ions (COBIs) | Activation of carbonyls for asymmetric Diels-Alder, cycloadditions | sigmaaldrich.com |

Regioselective Functionalization Approaches to Bromopiperidinone Derivatives

Regioselectivity, or the control of the site of chemical reaction, is crucial when a molecule has multiple potential reaction sites. For a 1-benzylpiperidin-2-one, functionalization could occur at the C3, C4, C5, or C6 positions. Directing bromination specifically to the C3 position is the primary challenge. The C3 position is α to the carbonyl group, making its protons the most acidic and the position most susceptible to electrophilic attack via an enol or enolate intermediate.

In rhodium-catalyzed C-H functionalization of N-Boc-piperidine, the site selectivity is influenced by both the catalyst and the protecting group on the nitrogen. nih.gov Functionalization at the C2 position is generally electronically favored. nih.gov However, by shielding the C2 position and exploiting the reduced electronic deactivation at the C4 position, functionalization can be directed there. nih.gov The C3 position, being electronically deactivated by the inductive effect of the nitrogen, is less accessible to direct C-H activation but can be functionalized indirectly, for example, through the ring-opening of a cyclopropane (B1198618) intermediate. nih.gov Aza-semipinacol-type rearrangements, triggered by reagents like N-bromosuccinimide (NBS), have also been used to synthesize bromo-substituted indenopyridin-2-ones, demonstrating complex pathways that can lead to specific isomers. nih.gov

Development of Novel Synthetic Routes to this compound and its Analogues

The quest for more efficient and versatile synthetic methods has led to the exploration of innovative strategies, including the activation of otherwise unreactive C-H bonds.

C-H bond activation is a powerful strategy that allows for the formation of C-C or C-heteroatom bonds by directly converting a C-H bond, avoiding the need for pre-functionalized starting materials. nih.gov This approach offers a more atom- and step-economical synthetic route.

For piperidine (B6355638) scaffolds, transition metal-catalyzed C-H activation, often using rhodium or palladium, is a prominent strategy. nih.govnih.gov There are two main approaches:

Directed C-H Activation: A directing group, typically a Lewis basic functionality, is used to guide the metal catalyst to a specific C-H bond, often at the ortho position of an aromatic ring or a specific site in an aliphatic ring. nih.gov

Non-Directed C-H Activation: This relies on the intrinsic electronic or steric properties of the substrate. nih.gov

In the context of synthesizing analogues of this compound, C-H activation could be envisioned at the C3 position. While direct C-H activation at C3 of a simple piperidine is challenging due to electronic effects, a directing group strategy could potentially overcome this. nih.gov For example, a removable directing group could be installed on the nitrogen or at the C2 position to guide a catalyst to the C3-H bond for subsequent functionalization. While C(sp³)–H activation is more challenging than C(sp²)–H activation due to higher bond enthalpies, significant progress has been made in this area. nih.gov Rhodium-catalyzed C-H functionalization has been successfully used to selectively functionalize piperidines at the C2, C3 (indirectly), and C4 positions, showcasing the potential of this strategy for creating diverse piperidine analogues. nih.gov

| C-H Activation Strategy | Catalyst/Reagent | Key Principle | Reference |

| Directed C-H Activation | Transition Metal (e.g., Pd, Rh) | Lewis basic directing group guides catalyst to a specific C-H bond. | nih.gov |

| Rhodium-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ | Catalyst and protecting group control site-selectivity (C2, C4). | nih.gov |

| Indirect C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | Cyclopropanation of tetrahydropyridine (B1245486) followed by ring-opening to functionalize C3. | nih.gov |

Chemo- and Stereoselective Transformations for Complex Piperidinone Architectures

The presence of a bromine atom at the C-3 position of the 1-benzyl-2-piperidinone core makes it a valuable precursor for introducing molecular complexity. The strategic manipulation of this functionality, with control over chemo- and stereoselectivity, is paramount for the synthesis of sophisticated piperidinone derivatives.

The diastereoselective synthesis of substituted piperidines has been a subject of intense research, with methodologies often focusing on the stereocontrolled construction of the ring or the functionalization of a pre-existing piperidine core. For instance, in the synthesis of 2,3,6-trisubstituted piperidines, stereocontrol between the C-2 and C-3 positions has been achieved through methods like kinetic protonation of a nitronate or by thermodynamic equilibration of a nitro group. nih.govcolab.ws While not directly involving this compound, these principles of manipulating stereocenters adjacent to a nitrogen atom are highly relevant.

The bromine atom in this compound can serve as a handle for various substitution reactions. The stereochemical outcome of these reactions would be influenced by the existing stereocenter (if any) and the reaction conditions. For example, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective and stereoselective functionalization of piperidine derivatives to generate positional analogues of methylphenidate. nih.gov The choice of catalyst and protecting groups on the nitrogen atom was found to be crucial in directing the regioselectivity of the functionalization. nih.gov Such catalytic systems could potentially be adapted for the stereoselective alkylation or arylation at the C-3 position of this compound, displacing the bromide.

Furthermore, the diastereoselective synthesis of related heterocyclic systems, such as 2,6-disubstituted tetrahydropyranones via Prins cyclization of 3-bromobut-3-en-1-ols, highlights how a bromine substituent can be strategically utilized to direct cyclization and control stereochemistry. nih.gov

The development of enantiomerically pure chiral piperidines is of high importance in the pharmaceutical industry. nih.gov Biocatalysis has emerged as a powerful tool for achieving high enantio- and regioselectivity under mild and sustainable conditions. nih.govresearchgate.netmdpi.com Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have been successfully applied to the asymmetric dearomatization of activated pyridines to prepare stereodefined piperidines. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade has been used to convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines. nih.gov This suggests the potential for employing enzymes in the kinetic resolution of racemic this compound or in the stereoselective synthesis of one of its enantiomers.

The table below summarizes related diastereoselective and enantioselective transformations that could be conceptually applied to the functionalization of this compound.

| Transformation | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

| Diastereoselective Synthesis | Kinetic Protonation | Nitro-Mannich reaction products | Control of C2-C3 stereochemistry | nih.govcolab.ws |

| Site-selective C-H Functionalization | Rhodium catalysts | N-protected piperidines | Catalyst and protecting group control of regioselectivity | nih.gov |

| Chemo-enzymatic Dearomatization | Amine oxidase/Ene imine reductase | N-substituted tetrahydropyridines | Enantioselective synthesis of substituted piperidines | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its derivatives can be made more environmentally benign by incorporating these principles.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (e.g., solid-liquid or liquid-liquid). crdeepjournal.org This methodology often leads to increased reaction rates, milder reaction conditions, and reduced solvent usage, all of which are tenets of green chemistry. crdeepjournal.org In the context of synthesizing N-substituted piperidinones, PTC can be particularly advantageous. For instance, the N-benzylation of a piperidinone precursor could be efficiently carried out under PTC conditions, potentially using greener solvents or even solvent-free conditions. phasetransfer.com The use of PTC for the alkylation of various substrates, including those with benzylic halides, has been well-documented and can offer high yields and selectivity. phasetransfercatalysis.com Bifunctional phase-transfer catalysts have also been developed to promote coupling reactions, such as the synthesis of 2-oxazolidinones from isocyanates and epoxides, showcasing the versatility of this approach. nih.gov

The table below illustrates the potential application of PTC in the synthesis of precursors to this compound.

| Reaction Step | Catalyst | Reaction Type | Potential Green Advantage | Reference |

| N-Benzylation | Tetrabutylammonium bromide (TBAB) | Alkylation | Reduced solvent, milder conditions | beilstein-journals.org |

| Halogenation | Phase-transfer catalyst | Substitution | Avoidance of harsh reagents | crdeepjournal.org |

As mentioned earlier, biocatalysis offers a green alternative for the synthesis of chiral molecules. researchgate.netmdpi.com Enzymes operate under mild conditions (temperature, pH) in aqueous media, thus avoiding the need for harsh reagents and organic solvents. The high selectivity of enzymes can also reduce the formation of byproducts, leading to cleaner reaction profiles and easier purification. researchgate.net The development of biocatalysts for the asymmetric synthesis of N-alkyl amino acids through reductive coupling of ketones and amines is a testament to the power of this technology for creating chiral building blocks. nih.gov The application of biocatalysis in the synthesis of amine-containing pharmaceuticals is a growing field, offering sustainable alternatives to traditional chemical methods. mdpi.com

The potential for using enzymes in the synthesis of this compound is significant, particularly for controlling the stereochemistry at the C-3 position. This could involve either the stereoselective bromination of 1-benzyl-2-piperidinone catalyzed by a halogenase or the resolution of a racemic mixture of the bromo-derivative using a hydrolase or other suitable enzyme.

Reactivity and Transformations of 1 Benzyl 3 Bromopiperidin 2 One

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in 1-benzyl-3-bromopiperidin-2-one serves as a good leaving group, making the C3 position an electrophilic center that readily undergoes nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, providing a powerful tool for the synthesis of diverse piperidin-2-one derivatives.

The stereochemical course of nucleophilic substitution at the C3 position of the piperidin-2-one ring is a critical consideration, as it determines the spatial arrangement of the incoming nucleophile relative to the existing substituents on the chiral ring. While specific studies on the diastereoselectivity of this compound are not extensively documented in publicly available literature, the principles of stereochemistry in related cyclic systems can provide valuable insights.

In general, nucleophilic substitution reactions can proceed through two primary mechanisms: S(_N)1 and S(_N)2. An S(_N)2 reaction at a chiral center typically occurs with a complete inversion of configuration. In the context of a cyclic system like the piperidin-2-one ring, this would involve the nucleophile attacking from the face opposite to the departing bromide ion.

Conversely, an S(_N)1 reaction would proceed through a planar carbocation intermediate. The nucleophile could then attack from either face, potentially leading to a mixture of diastereomers (both inversion and retention of configuration). The preferred pathway, and thus the stereochemical outcome, is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. For secondary halides like this compound, both pathways can be competitive.

In related systems, such as the formal nucleophilic substitution of bromocyclopropanes, diastereoselectivity can be controlled through various strategies, including thermodynamic epimerization, steric hindrance from bulky substituents, and the directing effects of nearby functional groups. These principles may also be applicable to the piperidin-2-one system, where the N-benzyl group and the lactam carbonyl could influence the trajectory of the incoming nucleophile.

The reaction of this compound with carbon-centered nucleophiles is a powerful method for the formation of new carbon-carbon bonds at the C3 position. A variety of carbanionic and organometallic reagents can be employed for this purpose.

Common carbon nucleophiles include:

Enolates: The reaction with enolates derived from ketones, esters, or other carbonyl compounds can be used to introduce alkyl or acyl groups.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that can react with the electrophilic C3 center. However, their high reactivity can sometimes lead to side reactions.

Cyanide: The cyanide ion (CN) is an effective nucleophile for introducing a nitrile group, which can be further elaborated into other functionalities such as carboxylic acids or amines.

The choice of reaction conditions, particularly the solvent and temperature, is crucial for achieving high yields and selectivity in these substitution reactions.

This compound also readily reacts with a range of heteroatom-centered nucleophiles, enabling the introduction of various functional groups containing oxygen, nitrogen, or sulfur.

Key examples of heteroatom nucleophiles include:

Alkoxides and Phenoxides (O-Nucleophiles): These nucleophiles lead to the formation of ether linkages at the C3 position.

Amines (N-Nucleophiles): Primary and secondary amines can displace the bromide to form 3-amino-piperidin-2-one derivatives.

Thiols (S-Nucleophiles): Thiolates are excellent nucleophiles and react efficiently to form thioethers.

These reactions are fundamental for the synthesis of a wide array of substituted piperidin-2-ones with potential applications in medicinal chemistry and materials science.

Organometallic Cross-Coupling Reactions and their Utility

Organometallic cross-coupling reactions represent a modern and highly efficient strategy for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for such transformations, significantly expanding its synthetic utility.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. While specific examples with this compound are not widely reported, the reactivity of similar aryl and alkyl bromides in these reactions is well-established and can be extrapolated.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly effective for forming C(sp²)-C(sp³) bonds, allowing for the introduction of aryl or vinyl groups at the C3 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It involves the coupling of the bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This provides an alternative and often milder method for the synthesis of 3-amino-piperidin-2-one derivatives compared to direct nucleophilic substitution.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation with the organoboron or amine coupling partner, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acid | C-C | 3-Aryl-1-benzyl-piperidin-2-one |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | 3-Amino-1-benzyl-piperidin-2-one |

Copper-catalyzed or -mediated reactions provide a valuable alternative to palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. Organocuprate reagents, also known as Gilman reagents (R₂CuLi), are particularly effective for the substitution of alkyl halides.

The reaction of an organocuprate with a substrate like this compound would proceed via a mechanism that is distinct from the catalytic cycle of palladium-catalyzed reactions. Organocuprates are generally considered "softer" nucleophiles than Grignard or organolithium reagents, which can lead to higher selectivity in certain cases. The reaction involves the transfer of one of the R groups from the cuprate (B13416276) to the electrophilic C3 carbon, displacing the bromide. This method is particularly useful for introducing alkyl, vinyl, and aryl groups.

Copper-catalyzed Ullmann-type reactions are also a well-established method for the arylation of various nucleophiles, including amides and nitrogen heterocycles, using aryl halides as coupling partners. While typically applied to the formation of C-N or C-O bonds with aryl halides, related copper-catalyzed methodologies could potentially be adapted for the C-C or C-N arylation of 3-bromo-2-piperidone derivatives. These reactions often require a ligand to facilitate the catalytic cycle and can be performed under milder conditions than traditional Ullmann condensations.

Table 2: Potential Copper-Mediated Reactions of this compound

| Reaction Type | Reagent | Resulting Bond | Potential Product Class |

| Gilman Reagent Coupling | (Aryl)₂CuLi | C-C | 3-Aryl-1-benzyl-piperidin-2-one |

| Ullmann-type Coupling | Amine, Cu catalyst | C-N | 3-Amino-1-benzyl-piperidin-2-one |

Enolate Chemistry of this compound and Related Lactams

The presence of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) allows for the formation of enolates. masterorganicchemistry.com Enolates are powerful nucleophiles that can react with various electrophiles, primarily at the α-carbon. libretexts.org The formation of enolates from lactams like this compound is typically achieved by using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA). libretexts.orgnih.gov

The alkylation of piperidinone enolates is a cornerstone for introducing new substituents at the α-position. When the piperidinone itself is chiral, or when a chiral auxiliary is employed, this alkylation can proceed with high stereoselectivity. uwo.ca Research into the stereoselective alkylation of bicyclic lactams derived from 6-oxopipecolic acid has demonstrated that alkylation can occur with significant exo-diastereoselectivity. nih.govrsc.org The level of this selectivity, however, is influenced by the substitution pattern on the hemiaminal ether system. nih.govrsc.org

The general principle involves the formation of a lithium enolate, which is then treated with an alkylating agent (e.g., an alkyl halide). The stereochemical outcome is dictated by the steric and electronic environment of the enolate, which directs the incoming electrophile to one face of the enolate over the other. uwo.ca

The principles of Meyers-type enolate alkylations, which are well-established for other systems like chiral oxazolines, provide a framework for understanding the stereoselectivity in piperidinone enolate reactions. uwo.caacs.org These studies have highlighted the importance of a combination of steric and stereoelectronic effects in governing the direction of electrophilic attack. uwo.ca In bicyclic lactam systems, a key factor is the stereoelectronic effect of the nitrogen lone pair, which can bias the approach of the electrophile to the concave face of the enolate. uwo.ca

Intramolecular coordination between the lithium cation of the enolate and other heteroatoms within the molecule can significantly influence the stereochemical outcome of alkylation reactions. harvard.edu For instance, in certain prolinol amide enolates, the lithium cation can coordinate with an oxygen atom, thereby directing the approach of an epoxide electrophile and leading to a reversal of selectivity. harvard.edu This principle of chelation control, where the metal cation organizes the transition state, is a powerful tool for achieving high levels of stereoselectivity. nih.gov

Elimination Reactions Leading to Unsaturated Piperidinone Systems

The presence of a bromine atom on the carbon adjacent to the carbonyl group (α-carbon) and hydrogen atoms on the neighboring carbon (β-carbon) makes this compound susceptible to elimination reactions. pressbooks.pub These reactions, known as dehydrohalogenation, typically occur in the presence of a base and lead to the formation of a carbon-carbon double bond, resulting in an unsaturated piperidinone system. pressbooks.publibretexts.org

The mechanism can proceed through either a concerted (E2) or a stepwise (E1) pathway, depending on the reaction conditions, the strength of the base, and the structure of the substrate. libretexts.org For a secondary halide like this compound, both pathways are possible. The use of a strong, non-nucleophilic base and heat generally favors the E2 mechanism, while weaker bases and polar protic solvents can promote the E1 pathway. libretexts.orgchemguide.co.uk

The regioselectivity of the elimination (i.e., which β-hydrogen is removed) is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org

Rearrangement Reactions Involving Piperidinone Scaffolds (e.g., Cope-Mannich rearrangement derivatives)acs.org

While direct examples involving this compound are not prevalent in the provided context, the piperidinone scaffold is known to participate in rearrangement reactions. A notable example is the aza-Cope rearrangement, particularly the cationic 2-aza-Cope rearrangement, which is often coupled with a Mannich cyclization in a tandem sequence. acs.orgwikipedia.org This powerful reaction allows for the construction of complex cyclic molecules, such as indolizidines, from simpler precursors. wikipedia.org

Stereochemical Control and Mechanistic Insights in 1 Benzyl 3 Bromopiperidin 2 One Chemistry

Diastereoselectivity in Reactions of Chiral 1-Benzyl-3-bromopiperidin-2-one and its Precursors

The introduction of substituents onto the piperidinone ring can lead to the formation of diastereomers, and controlling the ratio of these diastereomers is a key challenge. In the synthesis of precursors to this compound, such as N-benzyl-3-substituted-piperidin-2-ones, the diastereoselectivity of the reactions is highly dependent on the nature of the substituents and the reaction conditions. For instance, in the synthesis of various substituted N-benzylpiperidines, a notable preference for the formation of one diastereomer over the other has been observed.

A study on the synthesis of N-benzyl 3,5-disubstituted piperidines via a double Michael addition strategy provides insight into the diastereomeric outcomes. The reaction of 1,4-pentadienes with benzylamine (B48309) can lead to both cis and trans isomers of the resulting piperidine (B6355638). The ratio of these isomers is influenced by the reaction conditions.

| Entry | Substrate | Conditions | Product | Yield (%) (cis:trans) | Reference |

|---|---|---|---|---|---|

| 1 | 3a | Neat, rt, 5 days | 4a | 53 (28:25) | koreascience.or.kr |

| 2 | 3a | CH3CN, reflux, 60 h | 4a | 51 (27:24) | koreascience.or.kr |

| 3 | 3a | LiClO4, CH3CN, reflux, 48 h | 4a | 58 (35:23) | koreascience.or.kr |

Similarly, research on the stereoselective synthesis of highly crowded N-benzylpiperidones has shown that these molecules predominantly exist in a chair conformation with an equatorial orientation of all substituents. This conformational preference dictates the stereochemical outcome of further reactions. researchgate.net

Enantioselectivity in Transformations Originating from this compound

While diastereoselectivity deals with the relative stereochemistry of multiple chiral centers within a molecule, enantioselectivity concerns the preferential formation of one of two enantiomers. The development of enantioselective transformations starting from racemic or achiral precursors of this compound is a significant area of research. One approach to achieving enantioselectivity is through the use of chiral catalysts.

For instance, the enantioselective synthesis of 3-substituted piperidines has been achieved through a catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts. While not directly starting from this compound, this method produces enantioenriched 2-substituted 3-bromopiperidines, which are closely related structures and can be transformed into 3-substituted piperidines. This highlights a potential strategy for accessing enantiomerically pure derivatives that could be analogous to those derived from this compound.

Factors Governing Stereochemical Reversal in Alkylations (e.g., π-facial selectivity, C-H···π hydrogen bonding)

The stereochemical outcome of alkylation reactions on piperidinone enolates can be influenced by a variety of subtle non-covalent interactions. One of the key factors that can govern stereochemical reversal is the presence of a benzyl (B1604629) group on the nitrogen atom, which can lead to π-facial selectivity. This selectivity arises from the differential shielding of the two faces of the enolate by the aromatic ring of the benzyl group.

Furthermore, C-H···π hydrogen bonding, a weak non-covalent interaction between a C-H bond and a π-system, can play a crucial role in stabilizing certain transition states, thereby directing the stereochemical course of a reaction. In the context of this compound, the benzyl group can engage in C-H···π interactions with incoming electrophiles or with other parts of the molecule, influencing the approach of the reactant and leading to a specific stereochemical outcome. The interplay between steric hindrance and these weak attractive interactions can sometimes lead to a reversal of the expected stereoselectivity. For example, while steric factors might predict the approach of an electrophile from the less hindered face of the enolate, a stabilizing C-H···π interaction could favor approach from the more sterically encumbered face, leading to the opposite diastereomer.

Elucidation of Reaction Mechanisms Through Detailed Kinetic and Isotopic Studies

Understanding the detailed mechanism of reactions involving this compound is essential for optimizing reaction conditions and controlling stereoselectivity. Kinetic studies, which measure the rate of a reaction under different conditions, and isotopic labeling studies can provide valuable insights into the reaction pathway and the nature of the transition states involved.

Kinetic analysis of the related 3-chloropiperidine (B1606579) alkylation mechanism has revealed that these compounds can react via a highly electrophilic bicyclic aziridinium (B1262131) ion intermediate. researchgate.net It is plausible that this compound reacts through a similar mechanism. The nitrogen atom can displace the bromide ion in an intramolecular fashion to form a strained bicyclic aziridinium ion. This intermediate is then attacked by a nucleophile, leading to the final product.

A kinetic study on the reaction of various 3-chloropiperidines provided the following relative rate constants, demonstrating the influence of substitution on the reaction rate.

| Compound Pair | Relative Rate Constant (k_rel) | Reference |

|---|---|---|

| 1b / 1a | 4.67 | researchgate.net |

| 6b / 6a | 4.08 | researchgate.net |

Computational and Theoretical Investigations of 1 Benzyl 3 Bromopiperidin 2 One Systems

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure and bonding of 1-benzyl-3-bromopiperidin-2-one are dictated by the interplay of its constituent functional groups: the lactam ring, the N-benzyl substituent, and the bromine atom at the α-position to the carbonyl group. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating these properties.

High-level ab initio quantum chemical calculations have been performed on various piperidinone structures to determine their most stable molecular geometries and enthalpies of formation. researchgate.net For this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would likely reveal a puckered chair or boat-like conformation for the piperidinone ring. tandfonline.com The N-benzyl group introduces steric bulk and electronic effects. Studies on N-substituted-4-piperidones have shown that N-benzyl substituents can influence the electrochemical behavior and oxidation potentials of the piperidinone core. mdpi.com

The bromine atom at the 3-position significantly impacts the electronic landscape. Its electron-withdrawing nature, coupled with the adjacent carbonyl group, is expected to polarize the C-Br bond and increase the electrophilicity of the C3 carbon. This is supported by DFT studies on polybrominated diphenyl ethers, which demonstrate that the electronic properties are highly dependent on the bromination pattern. nih.gov The molecular electrostatic potential (MEP) surface, a common output of quantum chemical calculations, would likely highlight the electropositive region around the C3 proton and the electronegative regions around the carbonyl oxygen and bromine atoms, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. tandfonline.com

Table 1: Predicted Electronic Properties of this compound and Related Structures (Note: The data for this compound is hypothetical and based on trends from related compounds.)

| Compound | Method | Key Findings | Reference |

| This compound | DFT (Hypothetical) | Chair-like conformation, polarized C-Br bond, electrophilic C3 carbon. | - |

| N-Substituted-4-Piperidones | DFT (M06) | N-benzyl group influences oxidation potentials. | mdpi.com |

| 2-, 3-, and 4-Piperidinone | DFT (B3LYP) | Determination of stable molecular structures and enthalpies of formation. | researchgate.net |

| Polybrominated Diphenyl Ethers | DFT | Electronic properties are highly dependent on the bromination pattern. | nih.gov |

Mechanistic Pathway Elucidation via Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating mechanistic pathways. For this compound, reactions of interest would include nucleophilic substitution at the C3 position and reactions involving the lactam functionality.

The mechanism of reactions such as the substitution of the bromine atom can be investigated by locating the transition state (TS) structures and calculating their corresponding activation energies. For instance, in a nucleophilic substitution reaction, a DFT study would model the approach of a nucleophile to the C3 carbon, the breaking of the C-Br bond, and the formation of the new C-Nu bond. The geometry of the TS would reveal the concerted or stepwise nature of the process. Mechanistic DFT studies on cycloaddition reactions have successfully identified transition states and explained the formation of different products. researchgate.netnih.govmdpi.comresearchgate.net Similarly, a study on the piperidinolysis of aryl ethers utilized DFT to support a two-step mechanism, identifying the rate-determining step. researchgate.net The activation energies calculated for different potential pathways would indicate the most favorable reaction mechanism.

The solvent environment can significantly influence reaction mechanisms and energetics. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to account for these effects. researchgate.netkashanu.ac.ir For reactions involving charged or highly polar species, such as the displacement of the bromide ion, the choice of solvent can dramatically alter the activation barriers. A computational study on the cycloaddition of azides demonstrated that in a polar solvent like dichloromethane, the reaction proceeds via a direct ionic process due to solvent stabilization. researchgate.net For reactions of this compound, performing calculations in different solvents would be crucial for predicting how the reaction outcomes might change under various experimental conditions.

Prediction and Rationalization of Stereoselectivity Using Computational Models

The chiral center at the C3 position of this compound means that its reactions can exhibit stereoselectivity. Computational models are invaluable for predicting and rationalizing the formation of one stereoisomer over another. nih.gov

By calculating the energies of the transition states leading to different stereoisomeric products, the stereochemical outcome of a reaction can be predicted. For example, in a nucleophilic attack on the C3 carbon, the nucleophile can approach from either the same face as the benzyl (B1604629) group or the opposite face. The steric hindrance imposed by the bulky N-benzyl group would likely favor the formation of the trans product. Computational models can quantify this steric effect and predict the diastereomeric ratio. Studies on the stereoselective cyclization to form piperidinones have shown that the initially formed kinetic product can isomerize to the more stable thermodynamic product over time. nih.gov DFT calculations can model both the kinetic and thermodynamic pathways to provide a complete picture of the stereochemical control.

Molecular Modeling and Simulation of Reaction Dynamics and Conformations

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of this compound in solution. nih.govresearchgate.net While DFT calculations are excellent for stationary points on the potential energy surface, MD simulations can explore the conformational landscape of the molecule over time.

MD simulations would reveal the preferred conformations of the piperidinone ring and the orientation of the N-benzyl and bromo substituents. This is crucial as the reactivity of the molecule can be highly dependent on its conformation. For instance, the accessibility of the C3 carbon to an incoming nucleophile might be gated by the conformational dynamics of the ring and the benzyl group. Mixed-solvent MD simulations have been used to identify druggable allosteric sites on receptors by mapping the binding of small organic probes, a technique that could be adapted to study the interaction of this compound with other molecules. nih.gov

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Selectivity

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry for predicting reaction outcomes and properties. rsc.orgnih.gov While specific ML models for this compound are not available, general models trained on large reaction databases could potentially predict its reactivity.

Synthetic Utility of 1 Benzyl 3 Bromopiperidin 2 One As a Versatile Intermediate

Construction of Substituted Piperidine (B6355638) and Piperidinone Derivatives for Diverse Applications

1-Benzyl-3-bromopiperidin-2-one serves as a key starting material for the synthesis of a variety of substituted piperidine and piperidinone derivatives. The bromine atom at the 3-position is susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functional groups. evitachem.com This allows for the creation of a library of compounds with varied substitution patterns, which is crucial for exploring structure-activity relationships in drug discovery and materials science.

For instance, the reaction of this compound with different nucleophiles can lead to the formation of 3-substituted piperidin-2-ones. Subsequent reduction of the lactam functionality can then yield the corresponding 3-substituted piperidines. This two-step process provides access to a wide range of piperidine derivatives that would be challenging to synthesize through other methods.

Furthermore, the benzyl (B1604629) group on the nitrogen atom can be removed under various conditions, allowing for further functionalization at the 1-position. This sequential functionalization strategy, starting from a common intermediate, is a powerful tool for generating molecular diversity.

A notable application is in the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which have been evaluated as inhibitors of steroid-5alpha-reductase. nih.gov The synthesis of these compounds highlights the utility of benzyl-protected piperidine intermediates in constructing molecules with potential therapeutic applications. nih.gov

Table 1: Examples of Substituted Piperidines from Benzylpiperidine Intermediates

| Compound Class | Synthetic Application | Reference |

|---|---|---|

| N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) | Inhibitors of steroid-5alpha-reductase | nih.gov |

| 3,5-Disubstituted Piperidines | Synthesized via double Michael addition | koreascience.or.kr |

| 2-Substituted N-Benzylic 4-Piperidones | Building blocks for donepezil (B133215) analogues | kcl.ac.uk |

Role in the Total Synthesis of Complex Natural Products and Bioactive Analogues

The strategic importance of this compound is further underscored by its application in the total synthesis of complex natural products and their bioactive analogues. The piperidine ring is a core structural element in numerous alkaloids with significant biological activities. kcl.ac.ukbeilstein-journals.org The ability to introduce specific substituents with controlled stereochemistry is often a critical challenge in the synthesis of these molecules.

While direct examples of the use of this compound in a completed total synthesis are not extensively documented in the provided results, its potential is evident from the synthesis of related piperidine-containing natural products. For example, the synthesis of (±)-dibromophakellin, a marine alkaloid, involved the construction of a complex tetracyclic system containing a substituted pyrrole-imidazole core. nih.gov The strategies employed in such syntheses often rely on the use of versatile building blocks that allow for the sequential introduction of functional groups and the formation of multiple rings.

The enamide cyclization strategy is another powerful method for constructing N-heterocycles found in natural alkaloids. beilstein-journals.org The versatility of enamides in various cyclization modes highlights the importance of having access to functionalized precursors, a role that derivatives of this compound could potentially fill.

Precursor in the Development of Functional Organic Molecules and Materials

Beyond its applications in medicinal chemistry, this compound and its derivatives are valuable precursors for the development of functional organic molecules and materials. The ability to introduce a wide range of substituents onto the piperidine ring allows for the fine-tuning of the electronic and steric properties of the resulting molecules.

This tunability is essential for designing molecules with specific functions, such as organocatalysts, ligands for transition metal catalysis, and components of organic electronic materials. For example, the synthesis of novel piperidine building blocks has been explored for the preparation of analogues of donepezil, a drug used for the treatment of Alzheimer's disease. kcl.ac.uk This demonstrates the potential for creating new materials and molecules with tailored properties starting from versatile piperidine intermediates.

The development of new synthetic methods, such as the photo-induced trifunctionalization of bromostyrenes, further expands the possibilities for creating complex and functionalized molecules from bromo-substituted precursors. researchgate.net

Strategic Application in Pharmaceutical Intermediate Synthesis

The piperidine moiety is a privileged structure in medicinal chemistry, found in a large number of marketed drugs. kcl.ac.uknih.gov Therefore, the efficient and versatile synthesis of piperidine-containing intermediates is of paramount importance to the pharmaceutical industry. This compound represents a key intermediate in this context.

Its utility is exemplified by its role as a precursor to 1-benzyl-3-piperidone hydrochloride, an important chemical intermediate for the synthesis of various pharmaceuticals. google.com The benzyl group serves as a reliable protecting group for the nitrogen atom, which can be removed at a later stage of the synthesis. The bromine atom provides a handle for introducing key pharmacophoric groups through nucleophilic substitution or cross-coupling reactions. evitachem.com

The synthesis of N-substituted piperidine derivatives as potential inhibitors of enzymes like steroid-5alpha-reductase further illustrates the strategic importance of benzyl-protected bromo-piperidine intermediates in pharmaceutical research. nih.gov The ability to readily access a variety of analogues from a common precursor accelerates the drug discovery process by enabling rapid exploration of the structure-activity relationship.

Emerging Trends and Future Research Perspectives

Innovations in Catalytic Methods for 1-Benzyl-3-bromopiperidin-2-one Transformations

The development of novel catalytic methods is paramount for unlocking the full synthetic potential of this compound. The presence of a reactive C-Br bond and multiple C-H bonds provides fertile ground for innovative catalytic transformations.

Recent advances in catalysis offer promising avenues for the functionalization of this brominated lactam. Organocatalysis, for instance, presents a metal-free approach to achieving stereoselective transformations. Chiral organocatalysts could be employed for the enantioselective synthesis of 3-substituted piperidin-2-ones, starting from prochiral precursors or through dynamic kinetic resolution of racemic mixtures.

Photoredox catalysis is another burgeoning field with significant potential. The activation of the C-Br bond in this compound by visible light, in the presence of a suitable photocatalyst, can generate a radical intermediate. This radical can then participate in a variety of bond-forming reactions, such as couplings with alkenes, alkynes, and arenes, to introduce diverse functionalities at the 3-position. This mild and efficient method avoids the use of harsh reagents and high temperatures often associated with traditional radical chemistry.

Furthermore, biocatalysis offers a green and highly selective alternative for transformations. Enzymes such as dehalogenases or reductases could be engineered to act upon this compound with high enantio- and regioselectivity. Biocatalytic desymmetrization of related 3,3-dihalopiperidin-2-ones could also provide a pathway to chiral 3-halo-piperidin-2-one building blocks.

Table 1: Potential Catalytic Transformations of this compound

| Catalytic Method | Potential Transformation | Key Advantages |

|---|---|---|

| Organocatalysis | Enantioselective alkylation/arylation at C3 | Metal-free, stereocontrol |

| Photoredox Catalysis | C-Br bond functionalization (e.g., coupling) | Mild conditions, high functional group tolerance |

| Biocatalysis | Enantioselective reduction or dehalogenation | High selectivity, green chemistry |

Strategies for Late-Stage Functionalization of Complex Architectures Derived from Bromopiperidinones

The ability to modify complex molecules in the later stages of a synthetic sequence, known as late-stage functionalization (LSF), is a powerful tool in drug discovery and chemical biology. nih.govnih.gov Architectures derived from this compound are prime candidates for LSF strategies, allowing for the rapid generation of analogues with diverse biological activities.

One key strategy involves the direct functionalization of C-H bonds. The N-benzyl group and the piperidinone ring possess multiple C-H bonds that could be selectively activated using transition metal catalysts. nih.govnsf.govnih.gov For example, palladium- or rhodium-catalyzed C-H activation could enable the introduction of aryl, alkyl, or other functional groups at specific positions, leading to novel derivatives. The inherent directing-group ability of the carbonyl or the benzyl (B1604629) group could be exploited to achieve high regioselectivity in these transformations.

Furthermore, the bromine atom at the 3-position serves as a versatile handle for a variety of LSF reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, can be employed to introduce new carbon-carbon bonds, even in the presence of other functional groups within a complex molecule. researchgate.net This allows for the diversification of bioactive scaffolds containing a piperidinone core.

The development of new LSF methods specifically tailored for lactam-containing molecules will be crucial. This includes exploring novel catalyst systems that are tolerant of the amide functionality and can operate under mild conditions to avoid degradation of sensitive substrates.

Development of Sustainable and Economical Synthetic Routes to this compound and its Analogues

The growing emphasis on green chemistry is driving the development of more sustainable and economical synthetic routes for valuable chemical intermediates. For this compound and its analogues, this involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Flow chemistry is a promising technology for the sustainable synthesis of piperidinones. purdue.edunih.gov Continuous-flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. A flow-based synthesis of this compound could involve the continuous reaction of starting materials through packed-bed reactors containing immobilized catalysts or reagents, leading to higher efficiency and reduced waste.

Biocatalytic routes also offer a green alternative to traditional chemical synthesis. acs.orgcapes.gov.brmdpi.com The use of enzymes for key transformations can lead to highly selective and environmentally benign processes. For example, the enzymatic resolution of racemic intermediates or the biocatalytic synthesis of chiral precursors could provide a sustainable pathway to enantiomerically pure this compound analogues.

Economical considerations focus on the use of inexpensive and readily available starting materials. Research into alternative synthetic pathways that avoid costly reagents and complex purification steps is ongoing. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also contribute to a more economical synthesis by reducing the number of steps and the amount of solvent and energy required.

Table 2: Comparison of Synthetic Approaches for Piperidinones

| Synthetic Approach | Key Features | Sustainability & Economic Impact |

|---|---|---|

| Traditional Batch Synthesis | Step-wise reactions in large vessels | Higher waste generation, energy intensive |

| Flow Chemistry | Continuous processing in microreactors | Reduced waste, improved safety, scalable |

| Biocatalysis | Use of enzymes for specific transformations | Green, high selectivity, mild conditions |

Integration of High-Throughput Experimentation and Automation in Piperidinone Synthesis Research

The fields of high-throughput experimentation (HTE) and laboratory automation are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. purdue.edusynplechem.comnih.govnih.govnih.gov The application of these technologies to piperidinone synthesis is poised to accelerate the discovery of new reactions and the optimization of existing processes.

HTE platforms can be used to screen a wide range of catalysts, ligands, solvents, and other reaction parameters for the synthesis and functionalization of this compound. nih.gov This allows for the rapid identification of optimal conditions for a desired transformation, significantly reducing the time and resources required for process development. For example, HTE could be employed to discover new catalysts for the stereoselective synthesis of 3-substituted piperidinones or to optimize the conditions for a challenging cross-coupling reaction.

Automated synthesis platforms can be utilized to generate libraries of piperidinone derivatives for biological screening. nih.govchemrxiv.org By combining robotic liquid handling with automated reaction and purification systems, it is possible to synthesize hundreds or even thousands of compounds in a short period. This enables the rapid exploration of structure-activity relationships and the identification of new drug candidates. The integration of HTE and automated synthesis with computational modeling and machine learning can further accelerate the discovery process by predicting the properties of new compounds and guiding the design of future experiments.

The continued development of more sophisticated automation and data analysis tools will be crucial for realizing the full potential of these technologies in piperidinone research. This will enable researchers to explore a larger chemical space and to more efficiently identify compounds with desired properties.

Q & A

Q. Critical Parameters :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to optimize quenching times.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using DEPT and COSY experiments. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and bromine’s deshielding effect on adjacent carbons are diagnostic .

- 2D NOESY : Resolve spatial proximity between the benzyl and bromine groups to confirm stereoelectronic effects .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 268.04) and bromine’s isotopic signature .

- X-ray Crystallography : If single crystals are obtained (e.g., using slow evaporation in ethanol), SHELX programs refine the structure to determine bond angles and conformations .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid :

- Waste Disposal : Treat as halogenated organic waste; incinerate at ≥1000°C with alkaline scrubbers to neutralize HBr emissions .

Basic: How does this compound compare structurally and reactively to its non-brominated analogs?

Answer:

| Property | This compound | 1-Benzyl-3-methylpiperidin-2-one |

|---|---|---|

| Electrophilicity | High (Br is electron-withdrawing) | Moderate (methyl is electron-donating) |

| Reactivity | Prone to nucleophilic substitution | Stable under basic conditions |

| Biological Activity | Enhanced halogen-bonding potential | Lower interaction with targets |

The bromine atom enhances electrophilicity, enabling Suzuki couplings or cross-couplings for derivatization .

Advanced: What mechanistic insights explain the regioselective bromination at the 3-position of the piperidine ring?

Answer:

Regioselectivity arises from:

- Conformational Bias : The chair conformation of the piperidine ring positions the 3-carbon axial, making it more accessible to brominating agents.

- Electronic Effects : Electron density at C3 is reduced due to the adjacent ketone, favoring electrophilic bromination. Computational studies (DFT) show a lower activation energy for bromination at C3 vs. C2 or C4 .

- Steric Shielding : The benzyl group at N1 sterically hinders bromination at C2 or C6 .

Advanced: How does stereochemistry at the 3-position influence the compound’s biological or catalytic activity?

Answer:

- Enantioselectivity : Chiral resolution (e.g., via chiral HPLC with amylose columns) separates enantiomers. The R-configuration may exhibit higher binding affinity to enzymes like cytochrome P450 due to complementary hydrophobic pockets .

- Pharmacodynamics : Fluorine or methyl substituents at stereogenic centers (e.g., in analogs like Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) show altered metabolic stability and target engagement .

Advanced: What computational methods are suitable for modeling the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) by leveraging the bromine’s halogen-bonding capability .

Advanced: How can researchers resolve contradictory data in toxicity or stability studies of this compound?

Answer:

- Controlled Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables .

- Analytical Cross-Validation : Compare HPLC purity data with independent methods (e.g., GC-MS or NMR integration) to detect impurities .

- Meta-Analysis : Review peer-reviewed literature (excluding non-validated sources) to identify consensus on stability thresholds or LD₅₀ values .

Advanced: What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, then dilute into aqueous buffers with surfactants (e.g., Tween-80) .

- pH Adjustment : Protonate the piperidine nitrogen (pKa ~8.5) in acidic buffers (pH 4–5) to enhance water solubility .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .

Advanced: How can researchers leverage the bromine atom for further functionalization in drug discovery?

Answer:

- Cross-Coupling Reactions : Perform Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups .

- Nucleophilic Substitution : Replace bromine with amines (e.g., piperazine) under Buchwald-Hartwig conditions .

- Click Chemistry : Use CuAAC to append triazole moieties for proteolysis-targeting chimeras (PROTACs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.